



# Application Notes: Dosing and Administration of TH9619 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TH9619    |           |
| Cat. No.:            | B11929107 | Get Quote |

#### Introduction

**TH9619** is a novel, potent small-molecule inhibitor targeting the one-carbon (1C) metabolism enzymes MTHFD1 (methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1) and MTHFD2.[1][2] In cancer cells, which often upregulate the 1C pathway to meet the high demand for nucleotides for proliferation, **TH9619** induces a cytotoxic effect.[1][3] Its mechanism involves the inhibition of MTHFD1 downstream of mitochondrial formate production, leading to the accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF).[2][4] This "folate trapping" depletes the pool of free tetrahydrofolate, which in turn inhibits thymidylate synthesis, causing uracil misincorporation into DNA, replication stress, and ultimately, cancer cell death.[3][5][6] These application notes provide a summary of dosing and administration protocols for **TH9619** in preclinical mouse xenograft models based on published studies.

### **Mechanism of Action: Folate Trapping**

**TH9619**'s primary mechanism in MTHFD2-expressing cancer cells is not the direct inhibition of mitochondrial MTHFD2, as the compound does not appear to enter mitochondria.[2][4] Instead, it inhibits cytosolic and nuclear MTHFD1.[4][5] In cancer cells that overexpress MTHFD2, there is a significant overflow of formate from the mitochondria into the cytosol. **TH9619**'s inhibition of MTHFD1 blocks the conversion of 10-CHO-THF, causing it to accumulate. This trapping sequesters the folate pool, starving other essential pathways, most critically the synthesis of thymidylate, a key DNA building block.[5][7]





Click to download full resolution via product page



Caption: **TH9619** inhibits MTHFD1, causing a "folate trap" that depletes thymidylate for DNA synthesis.

## **Quantitative Data Summary**

The following tables summarize the dosing and pharmacokinetic data for **TH9619** from various mouse xenograft studies.

Table 1: Dosing Regimens in Efficacy Studies

| Xenograft<br>Model | Mouse Strain  | TH9619 Dose<br>& Frequency     | Administration<br>Route | Key Findings<br>& Reference                                                       |
|--------------------|---------------|--------------------------------|-------------------------|-----------------------------------------------------------------------------------|
| HL-60 (AML)        | NOG           | 30 mg/kg, twice<br>daily (bid) | Subcutaneous            | Significantly improved overall survival compared to vehicle control.              |
| HL-60 (AML)        | NSG           | 60 mg/kg, four<br>times daily  | Subcutaneous            | Outperformed standard-of-care cytarabine (AraC) in improving survival.[6]         |
| OSU-CLL, MEC-      | Custom Model* | Not Specified                  | Not Specified           | Strikingly improved mouse survival and eradicated established primary tumors. [9] |

<sup>\*</sup>Note: This model utilized CLL cells with TK1 deletion in mice fed a low folate diet to better mimic human physiology.[9]



Table 2: Dose Tolerability Study

| Mouse Strain | TH9619 Dose<br>& Frequency     | Administration<br>Route | Duration                   | Outcome &<br>Reference                                                            |
|--------------|--------------------------------|-------------------------|----------------------------|-----------------------------------------------------------------------------------|
| NOD-SCID     | 90 mg/kg, twice<br>daily (bid) | Subcutaneous            | 2 weeks (4<br>doses total) | The dose was tolerated with no significant impact on body weight reported.[6][10] |

Table 3: Pharmacokinetic Parameters

| Mouse Strain             | TH9619 Dose              | Administration<br>Route | Parameter                                   | Value (mean ±<br>SD) &<br>Reference                                               |
|--------------------------|--------------------------|-------------------------|---------------------------------------------|-----------------------------------------------------------------------------------|
| NOG                      | 10 mg/kg                 | Subcutaneous            | Plasma<br>Concentration                     | Data available but specific values require consulting the source figures.[6] [10] |
| NOG (HL-60<br>Xenograft) | 30 mg/kg, twice<br>daily | Subcutaneous            | Plasma Concentration (at 15 min post- dose) | ~12,000 nM[8]                                                                     |
| NOG (HL-60<br>Xenograft) | 30 mg/kg, twice<br>daily | Subcutaneous            | Plasma Concentration (at 30 min post- dose) | ~10,000 nM[8]                                                                     |

## **Experimental Protocols**

Protocol 1: Animal Models and Dietary Considerations



Researchers have noted that standard mouse xenograft models may not fully predict **TH9619** efficacy in humans due to significantly higher plasma levels of thymidine and folate in mice.[5] [9] These metabolites can compromise the cytotoxic effects of **TH9619**.[9] Therefore, it is highly recommended to use a customized dietary protocol.

- Animal Strains: Immunocompromised mice such as NOG (NOD.Cg-Prkdcscid Il2rgtm1Sug/JicTac), NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), or NOD-SCID are suitable for xenograft studies.[6][11]
- Housing: House animals in individually ventilated cages under a 12:12 light:dark cycle with controlled temperature and humidity.[11]
- Diet (Crucial): To better model human physiology and maximize **TH9619** efficacy, place mice on a folic acid-deficient diet for a period (e.g., two weeks) before and during the study.[9][11] Standard chow can be used for control groups or if this variable is not being tested.
- Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.

Protocol 2: Xenograft Model Establishment (HL-60 AML Model)

- Cell Culture: Culture HL-60 (human acute myeloid leukemia) cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).
- Cell Preparation: On the day of injection, harvest cells, wash with sterile PBS or saline, and resuspend at the desired concentration (e.g., 5 x 10<sup>6</sup> cells per 200 μL). Maintain cells on ice.
- Implantation: For a systemic model, inject the cell suspension intravenously (IV) via the tail vein of 6- to 8-week-old female NOG or NSG mice.[11] For subcutaneous models, inject the cells into the flank.
- Tumor Establishment: Allow tumors to establish. For systemic models, this may be a set number of days post-injection (e.g., 6-11 days).[10] For subcutaneous models, wait until tumors reach a palpable, measurable size (e.g., 100-200 mm<sup>3</sup>).

Protocol 3: TH9619 Formulation and Administration



- Formulation: The specific vehicle for TH9619 solubilization is critical for in vivo delivery.
   While not always explicitly detailed in abstracts, typical formulations for subcutaneous delivery involve vehicles such as a mixture of Solutol HS 15, DMSO, and saline.
   Researchers must perform formulation development or consult specific publications for the exact, validated vehicle composition.
- Dose Calculation: Calculate the required dose for each mouse based on its most recent body weight measurement. Doses ranging from 30 mg/kg to 90 mg/kg have been tested.[8]
   [10]
- Administration: Administer the formulated **TH9619** via subcutaneous (SC) injection. The frequency can range from twice daily (bid) to four times daily, depending on the study's design.[6][8]

Protocol 4: Efficacy and Tolerability Monitoring

- Efficacy Measurement:
  - Survival: Monitor mice daily and record survival. The primary endpoint is often a significant increase in overall survival compared to a vehicle-treated control group.[6][8]
  - Tumor Burden (for SC models): Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
- Tolerability Measurement:
  - Body Weight: Monitor and record the body weight of each animal 2-3 times per week as a general indicator of health and drug toxicity.[8][10]
  - Clinical Signs: Observe mice daily for any adverse clinical signs (e.g., changes in posture, activity, or grooming).
- Target Engagement (Optional): At the end of the study, tumor samples can be collected to confirm in vivo target engagement using methods like the Cellular Thermal Shift Assay (CETSA).[6]

## **Experimental Workflow Visualization**



The following diagram outlines a typical workflow for a **TH9619** efficacy study in a mouse xenograft model.





Click to download full resolution via product page

Caption: Workflow for **TH9619** in vivo xenograft studies from preparation to endpoint analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells | SLU publication database (SLUpub) [publications.slu.se]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. library.ehaweb.org [library.ehaweb.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Dosing and Administration of TH9619 in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929107#dosing-and-administration-of-th9619-in-mouse-xenograft-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com